Lowest Curing Temperature Among Commercial Dihydrazide Latent Curing Agents (110 °C vs. 130–180 °C)
VDH cures epoxy resins at 110 °C within 60 minutes at a recommended loading of 41 phr (with bisphenol A epoxy, EEW 190), establishing the lowest curing temperature reported among commercial dihydrazide latent curing agents . In contrast, adipic acid dihydrazide (ADH), the most common dihydrazide hardener, requires 150–165 °C for 15–20 minutes for full cure . 8,12-Eicosadienedioic acid dihydrazide (UDH), the closest structural analog in the AJICURE™ hydrazide series, cures at 130 °C for 60 minutes under identical test conditions . This 20–55 °C reduction in onset curing temperature translates to lower energy consumption, compatibility with temperature-sensitive substrates, and reduced thermal stress in assembled electronic components.
| Evidence Dimension | Curing temperature required for full epoxy cure at specified loading |
|---|---|
| Target Compound Data | 110 °C × 60 min (41 phr in bisphenol A epoxy, EEW 190) |
| Comparator Or Baseline | ADH: 150–165 °C × 15–20 min (6.94 phr); UDH (AJICURE™): 130 °C × 60 min (48 phr in bisphenol A epoxy, EEW 190) |
| Quantified Difference | VDH cures 20 °C lower than UDH and 40–55 °C lower than ADH |
| Conditions | One-component epoxy resin formulation; bisphenol A diglycidyl ether (DGEBA) with EEW ≈ 190; curing agent loading per manufacturer recommended dosage |
Why This Matters
Lower curing temperature directly reduces manufacturing energy costs, enables bonding of heat-sensitive electronic components (e.g., OLED displays, flexible circuits), and minimises thermal warpage in precision optical assemblies.
